5-Methyl-2-(1-methyl-3-pyrazolyl)oxazole-4-carboxylic Acid
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Overview
Description
5-Methyl-2-(1-methyl-3-pyrazolyl)oxazole-4-carboxylic Acid is a heterocyclic compound that features both pyrazole and oxazole rings. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities and structural diversity .
Preparation Methods
The synthesis of 5-Methyl-2-(1-methyl-3-pyrazolyl)oxazole-4-carboxylic Acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of a pyrazole derivative with an oxazole precursor under specific conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyrazole ring. Common reagents and conditions used in these reactions include acids, bases, and solvents like ethanol or dimethyl sulfoxide. .
Scientific Research Applications
5-Methyl-2-(1-methyl-3-pyrazolyl)oxazole-4-carboxylic Acid has various applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing
Mechanism of Action
The mechanism by which 5-Methyl-2-(1-methyl-3-pyrazolyl)oxazole-4-carboxylic Acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are involved in various biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds include other pyrazole and oxazole derivatives. For example:
2-Phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic Acid: This compound has similar structural features but different biological activities.
5-Methyl-1,3,4-oxadiazole-2-carboxylic Acid: Another related compound with distinct chemical properties and applications. The uniqueness of 5-Methyl-2-(1-methyl-3-pyrazolyl)oxazole-4-carboxylic Acid lies in its specific combination of pyrazole and oxazole rings, which can confer unique reactivity and biological activity .
Properties
Molecular Formula |
C9H9N3O3 |
---|---|
Molecular Weight |
207.19 g/mol |
IUPAC Name |
5-methyl-2-(1-methylpyrazol-3-yl)-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C9H9N3O3/c1-5-7(9(13)14)10-8(15-5)6-3-4-12(2)11-6/h3-4H,1-2H3,(H,13,14) |
InChI Key |
CQJYTUYCGSVXSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(O1)C2=NN(C=C2)C)C(=O)O |
Origin of Product |
United States |
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